3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Description
3,4,7-Trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative functionalized with three methyl groups at positions 3, 4, and 7, and a tetrazole-5-ylmethoxy substituent at position 3. Coumarins (2H-chromen-2-ones) are privileged heterocyclic scaffolds in medicinal chemistry due to their planar aromatic structure, enabling interactions with biological targets via π-π stacking, hydrogen bonding, and dipole interactions . The incorporation of a tetrazole moiety, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, making this compound a candidate for therapeutic applications such as anticancer or antimicrobial agents .
Properties
IUPAC Name |
3,4,7-trimethyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-7-4-10(20-6-12-15-17-18-16-12)13-8(2)9(3)14(19)21-11(13)5-7/h4-5H,6H2,1-3H3,(H,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZZVBYCIUDJMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile group.
Methylation: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The tetrazole and chromenone rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted chromenones or tetrazoles.
Scientific Research Applications
3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it a candidate for studying biological pathways and mechanisms.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly in the treatment of diseases such as cancer and inflammation.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4,7-trimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The chromenone core may also interact with cellular pathways, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Structural Analogues with Tetrazole Substituents
Compound A : 7-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-4-methyl-2H-chromen-2-one ()
- Structural Differences :
- A cyclohexyl group is attached to the tetrazole ring.
- The tetrazole is linked via a three-carbon propoxy chain at position 7 (vs. a methoxy linkage at position 5 in the target compound).
- Implications :
- Increased lipophilicity due to the cyclohexyl group may enhance membrane permeability.
- The longer propoxy chain could influence binding affinity to hydrophobic targets.
Compound B : 3-Benzyl-6-chloro-4-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one ()
- Structural Differences :
- Benzyl and chlorine substituents at positions 3 and 6, respectively.
- Tetrazole-methoxy group at position 7 (vs. position 5 in the target compound).
- Chlorine at position 6 may enhance electron-withdrawing effects, altering electronic properties of the coumarin core .
Compound C : 4-Butyl-8-methyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one ()
- Structural Differences :
- A butyl chain at position 4 and methyl at position 6.
- Tetrazole-methoxy at position 5.
Key Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
